molecular formula C10H17NO2 B044462 Tert-butyl 2-methylbut-3-YN-2-ylcarbamate CAS No. 113486-06-9

Tert-butyl 2-methylbut-3-YN-2-ylcarbamate

Cat. No. B044462
CAS RN: 113486-06-9
M. Wt: 183.25 g/mol
InChI Key: RXPXPDDPWDNBGV-UHFFFAOYSA-N
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Description

Tert-butyl 2-methylbut-3-YN-2-ylcarbamate, also known as TBMBY, is an organic compound that has been studied for its potential applications in many scientific fields. TBMBY is a relatively new compound, which has been developed in recent years as a result of advances in synthetic chemistry. TBMBY is a versatile compound that can be used in a variety of applications, from medical research to industrial production.

Scientific Research Applications

Decomposition and Environmental Remediation

Studies have demonstrated the feasibility of applying radio frequency (RF) plasma reactors for the decomposition and conversion of MTBE into less harmful substances. This suggests potential applications in environmental remediation technologies to address contamination by similar compounds (Hsieh et al., 2011).

Adsorption for Environmental Cleanup

Adsorption has been explored as a method for removing MTBE from water, highlighting the importance of selecting appropriate adsorbents for environmental cleanup efforts. This area of research indicates potential applications in designing efficient water treatment solutions for a variety of contaminants, including those structurally related to MTBE (Vakili et al., 2017).

Biodegradation and Fate in Environmental Systems

Research on the biodegradation and fate of ether compounds like MTBE in soil and groundwater provides valuable insights into natural attenuation processes and bioremediation strategies. Understanding the microbial degradation pathways and conditions favorable for biodegradation can inform approaches to mitigate environmental contamination by similar chemicals (Fiorenza & Rifai, 2003).

Polymer Membranes for Purification

The application of polymer membranes for the purification of fuel additives like MTBE from methanol demonstrates the potential of membrane technology in the separation and purification of industrial chemicals. This research area may offer insights into developing non-chromatographic bioseparation processes for a wide range of compounds (Pulyalina et al., 2020).

Environmental Risk Assessment

Evaluating the environmental occurrence, human exposure, and toxicity of compounds similar to MTBE is crucial for assessing and managing their risks to human health and the environment. Reviews in this area can guide the safe use and regulatory oversight of various industrial and commercial products to minimize adverse effects (Liu & Mabury, 2020).

Safety and Hazards

The safety information for Tert-butyl 2-methylbut-3-YN-2-ylcarbamate indicates that it should be stored sealed in dry conditions at 2-8°C . It is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H315-H319-H335-H303, indicating that it may cause skin irritation, eye irritation, respiratory irritation, and may be harmful if swallowed .

Mechanism of Action

Action Environment

The efficacy and stability of Tert-butyl 2-methylbut-3-YN-2-ylcarbamate are influenced by various environmental factors. For instance, the compound should be stored in a sealed, dry environment at 2-8°C to maintain its stability . Furthermore, its efficacy as a protecting group can be influenced by the specific conditions of the synthesis, including the presence of other reactants and the temperature and pH of the reaction mixture.

properties

IUPAC Name

tert-butyl N-(2-methylbut-3-yn-2-yl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17NO2/c1-7-10(5,6)11-8(12)13-9(2,3)4/h1H,2-6H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXPXPDDPWDNBGV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(C)(C)C#C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

113486-06-9
Record name tert-butyl N-(2-methylbut-3-yn-2-yl)carbamate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To a solution of dimethyl 1-diazo-2-oxopropyl phosphonate (see Ohira, S. Synth. Commun. 19, 561-564, (1989)) (2.97 g, 15.5 mmol) in methanol (50 ml) at 0° C. was added potassium carbonate (1.71 g, 12.4 mmol) and slowly a solution of N-Boc-2-amino-2-methyl-propionaldehyde (1.45 g, 7.74 mmol) in methanol (5 ml). The reaction mixture was stirred at 0-10° C. for additional 6 h, diluted with diethylether (˜150 ml) and with saturated aqueous ammonium chloride solution (150 ml). The organic layer was washed with saturated aqueous ammonium chloride solution (100 ml), water (100 ml), and finally with brine, dried over sodium sulfate, and concentrated in vacuo. Purification by flash chromatography over silica gel using ethyl acetate/hexane (1/10) provided N-Boc-2-amino-2-methylbut-3-yne (1.38 g) as yellowish oil.
[Compound]
Name
dimethyl 1-diazo-2-oxopropyl phosphonate
Quantity
2.97 g
Type
reactant
Reaction Step One
Quantity
1.71 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
1.45 g
Type
reactant
Reaction Step Two
Quantity
5 mL
Type
solvent
Reaction Step Three
Quantity
150 mL
Type
solvent
Reaction Step Four
Quantity
150 mL
Type
solvent
Reaction Step Four

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